molecular formula C21H19NO5 B2490181 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate CAS No. 548764-96-1

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2490181
CAS No.: 548764-96-1
M. Wt: 365.385
InChI Key: WLYJOLRERVTOIN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate typically involves several steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This process can be carried out under classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ethylchloroacetate, and various organic halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ethylchloroacetate yields the corresponding ester, while the addition of hydrazine hydrate leads to the formation of hydrazides .

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-7-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-14-17-8-7-16(26-21(24)22-9-11-25-12-10-22)13-18(17)27-20(23)19(14)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYJOLRERVTOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (75 mg, 41% yield, crystals) was prepared from 7-hydroxy-4-methyl-3-phenyl-chromen-2-one (126 mg, 0.50 mmol) and 1-methyl-3-(morpholine-4-carbonyl)-3H-imidazol-1-ium iodide (165 mg, 0.51 mmol).
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Yield
41%

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